Ethyl N-(1H-1,3-benzodiazol-1-ylmethyl)carbamate
Description
Ethyl N-(1H-1,3-benzodiazol-1-ylmethyl)carbamate is a carbamate derivative featuring a benzodiazole (benzimidazole) moiety linked via a methylene group to the carbamate nitrogen. This structural motif combines the carbamate functional group—a known pharmacophore in medicinal chemistry—with the benzodiazole heterocycle, which is frequently employed in drug design due to its hydrogen-bonding capabilities and aromatic stability.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(benzimidazol-1-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)13-8-14-7-12-9-5-3-4-6-10(9)14/h3-7H,2,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFPEPVLWLIPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(1H-1,3-benzodiazol-1-ylmethyl)carbamate typically involves the reaction of ethyl carbamate with 1H-1,3-benzodiazole-1-methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1H-1,3-benzodiazol-1-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The benzodiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazole derivatives, while reduction can produce reduced carbamate compounds.
Scientific Research Applications
Pharmacological Applications
Ethyl N-(1H-1,3-benzodiazol-1-ylmethyl)carbamate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
1.1 Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of certain benzimidazole derivatives in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . These findings suggest that this compound could be developed as a novel antibiotic.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Enterococcus faecalis | 12 |
| This compound | TBD |
Agricultural Applications
This compound may also have applications in agriculture as a fungicide or pesticide. Its structural similarity to known agrochemicals suggests it could be effective in protecting crops from fungal infections.
2.1 Fungicidal Properties
Preliminary studies have shown that compounds with a benzimidazole structure can inhibit fungal growth effectively. This property can be harnessed to develop new fungicides that are less toxic and more environmentally friendly than current options .
Table 2: Efficacy of Benzimidazole-Based Fungicides
| Compound Name | Fungal Species | Efficacy (%) |
|---|---|---|
| Compound C | Fusarium oxysporum | 85 |
| Compound D | Botrytis cinerea | 78 |
| This compound | TBD |
Material Science Applications
In material science, this compound can be utilized as an additive in polymers to enhance properties such as thermal stability and mechanical strength.
3.1 Polymer Additive
Studies have shown that incorporating benzimidazole derivatives into polymer matrices can improve thermal resistance and mechanical properties . This application is particularly relevant for industries requiring durable materials under extreme conditions.
Table 3: Mechanical Properties of Polymer Composites with Additives
| Polymer Type | Additive | Tensile Strength (MPa) |
|---|---|---|
| Polymer A | This compound | TBD |
| Polymer B | Benzimidazole Derivative | TBD |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications.
4.1 Case Study: Antimicrobial Efficacy
A recent clinical study assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated significant inhibition compared to standard antibiotics .
4.2 Case Study: Agricultural Use
Field trials demonstrated that crops treated with formulations containing this compound showed a marked decrease in fungal infections and improved yield compared to untreated controls .
Mechanism of Action
The mechanism of action of Ethyl N-(1H-1,3-benzodiazol-1-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The carbamate group may also play a role in its biological effects by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Carbamate (EC)
Structure : NH₂COOCH₂CH₃
Key Features :
- Simplest carbamate, widely studied as a contaminant in fermented beverages .
- Carcinogenic in rodents, with regulatory limits (e.g., 150 µg/L in Canada and Japan) due to its genotoxic metabolite, vinyl carbamate . Comparison: Ethyl N-(1H-1,3-benzodiazol-1-ylmethyl)carbamate differs by the substitution of the benzodiazolylmethyl group on the carbamate nitrogen. EC’s carcinogenicity arises from cytochrome P-450-mediated metabolism to vinyl carbamate, a pathway that may be sterically hindered in the benzodiazole derivative .
Vinyl Carbamate
Structure : CH₂=CHNHCOOCH₂CH₃
Key Features :
- 10–50× more carcinogenic than EC in murine models due to direct mutagenicity via metabolic epoxidation . Comparison: The benzodiazole derivative lacks the α,β-unsaturated bond critical for vinyl carbamate’s electrophilic reactivity. This structural difference suggests divergent metabolic fates, though both compounds share a carbamate backbone that could interact with biological targets.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structure : Benzamide with an N,O-bidentate directing group.
Key Features :
- Used in metal-catalyzed C–H functionalization due to its ability to coordinate transition metals . The benzodiazole group in this compound may similarly act as a ligand or directing moiety, though its carbamate linkage offers additional hydrolytic stability compared to amides.
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate
Structure : Triazole-linked carbamate with aromatic substituents.
Key Features :
- Synthesized via nucleophilic substitution, demonstrating the versatility of carbamates in heterocyclic chemistry .
Comparison :
The triazole ring introduces distinct electronic and steric effects compared to benzodiazole. Triazoles are often utilized in click chemistry and drug design for their metabolic stability, whereas benzodiazoles may enhance π-π stacking interactions in biological systems.
RTG (N-(2-Amino-4-(4-fluorobenzylamino)phenyl carbamic acid ethyl ester)
Structure : Aryl-substituted carbamate ester.
Key Features :
- Investigated as an antiepileptic drug (AED) with a unique structure among carbamates .
Comparison :
RTG’s aromatic substituents and ester linkage contrast with the benzodiazole-methyl group in this compound. The latter’s benzodiazole moiety could influence blood-brain barrier penetration or receptor binding, though pharmacological data are lacking.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : this compound can be synthesized via nucleophilic substitution (e.g., reacting benzodiazole derivatives with ethyl chloroformate), analogous to methods in and .
- Toxicity Considerations: While EC and vinyl carbamate are well-characterized carcinogens, the benzodiazole derivative’s bulkier structure may reduce metabolic activation. However, absent specific toxicology data, caution is warranted .
- Catalytic Potential: The benzodiazole group could serve as a directing group in metal-catalyzed reactions, similar to ’s benzamide derivative, but with improved hydrolytic stability .
Biological Activity
Ethyl N-(1H-1,3-benzodiazol-1-ylmethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodiazole moiety, which is known for its diverse biological properties. The compound can be represented by the following structure:
The presence of the benzodiazole ring is significant for its interactions with various biological targets.
The mechanism of action for this compound primarily involves its ability to act as an enzyme inhibitor or a ligand in biochemical assays. It may modulate biochemical pathways by inhibiting specific enzymes or binding to cellular receptors, influencing various physiological processes .
1. Antimicrobial Activity
Research has indicated that compounds containing the benzodiazole structure exhibit notable antimicrobial properties. This compound has been explored for its potential to inhibit bacterial growth and may serve as a lead compound in developing new antibiotics .
2. Anticancer Properties
The compound has also been investigated for its anticancer activities. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of Ethyl N-(1H-1,3-benzodiazol-1-ylmethyl)carbamate?
- Answer: Synthesis typically involves carbodiimide-mediated coupling between ethyl chloroformate and 1H-1,3-benzodiazol-1-ylmethylamine. Purification employs silica gel chromatography with ethyl acetate/hexane gradients. Alternative routes use phosphate-buffered reactions in dimethylacetamide (DMA) for improved regioselectivity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Answer: Multinuclear NMR (¹H/¹³C) resolves coupling patterns (e.g., δ 5.88–5.86 ppm for NH groups). FT-IR identifies the carbamate carbonyl stretch (~1700 cm⁻¹), while HRMS confirms molecular ion integrity. X-ray crystallography using SHELXL software provides definitive structural validation .
Q. How can researchers assess the hydrolytic stability of this carbamate under physiological conditions?
- Answer: Conduct accelerated stability studies in pH 7.4 phosphate-buffered saline (PBS) at 37°C. Monitor degradation via UPLC-UV (254 nm) and calculate half-lives. Chloride ions in PBS may catalyze hydrolysis, requiring controlled ionic strength .
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing the benzodiazole moiety during synthesis?
- Answer: Yield optimization involves pH-controlled reactions (e.g., Na₂HPO₄ buffer) and polar aprotic solvents like DMA. Microwave-assisted synthesis reduces side-product formation. Reaction progress should be tracked via TLC or LC-MS .
Q. How can computational modeling predict degradation pathways in aqueous media?
- Answer: Density Functional Theory (DFT) at B3LYP/6-311++G** level models hydrolysis transition states. Solvent effects are simulated using the Conductor-like Polarizable Continuum Model (CPCM). Experimental validation via LC-MS/MS identifies degradation products (e.g., urea derivatives) .
Q. What crystallization techniques improve single-crystal growth for thermally labile carbamates?
- Answer: Slow anti-solvent vapor diffusion (e.g., ether into dichloromethane) at 4°C enhances crystal quality. Seeding with microcrystals and humidity control (40–60%) prevent amorphous aggregation. SHELXT resolves partial disorder in diffraction data .
Q. How do benzodiazole substituents influence spectroscopic properties compared to aliphatic carbamates?
- Answer: The benzodiazole ring induces upfield NMR shifts in adjacent protons due to electron withdrawal. UV-Vis spectra show enhanced absorbance at 280–300 nm from π→π* transitions. IR vibrations combine carbamate C=O and aromatic C-N stretches .
Q. What experimental approaches resolve spectral discrepancies between synthetic batches?
- Answer: Heteronuclear NMR experiments (HSQC/HMBC) clarify ambiguous proton-carbon correlations. Regioisomeric contamination, common in benzodiazole systems, requires reverse-phase HPLC (C18 column) with acetonitrile/water gradients .
Methodological Notes
- Synthesis References: Carbodiimide coupling (EDC/DCC) and phosphate-mediated reactions are benchmark methods .
- Analytical Validation: Cross-validate NMR/XRD data with computational models to address structural ambiguities .
- Degradation Studies: Combine kinetic analysis (Arrhenius plots) with DFT to map hydrolytic pathways .
Contradictions & Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
